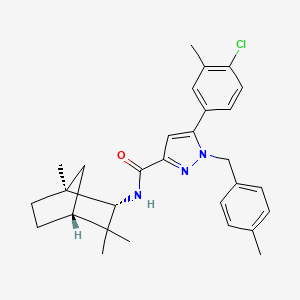
3,5-Dihydroxy-2-Naphthoesäure
Übersicht
Beschreibung
NMDA-Rezeptoren spielen eine entscheidende Rolle für die synaptische Plastizität und die Gedächtnisfunktion im zentralen Nervensystem . UBP551 wurde hinsichtlich seiner potenziellen therapeutischen Anwendungen bei verschiedenen neurologischen und psychiatrischen Erkrankungen untersucht .
Herstellungsmethoden
Die Synthese von UBP551 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Naphthalinderivaten . Die Syntheseroute umfasst in der Regel Hydroxylierungs- und Carboxylierungsreaktionen unter kontrollierten Bedingungen .
Wissenschaftliche Forschungsanwendungen
UBP551 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: UBP551 wird als Werkzeugverbindung verwendet, um die Modulation von NMDA-Rezeptoren zu untersuchen.
Wirkmechanismus
UBP551 übt seine Wirkung aus, indem es selektiv NMDA-Rezeptoren moduliert, insbesondere die GluN1/GluN2D-Untereinheiten . Diese Modulation beeinflusst die synaptische Plastizität und die Gedächtnisfunktion, indem sie die Aktivität dieser Rezeptoren verändert . Zu den molekularen Zielstrukturen von UBP551 gehören die Ligandenbindungsdomänen von NMDA-Rezeptoren, wo es als positiver oder negativer allosterischer Modulator wirkt .
Wirkmechanismus
Target of Action
The primary target of 3,5-Dihydroxy-2-naphthoic acid is the NMDA receptor , which is a type of ionotropic glutamate receptor . This receptor plays a crucial role in neuronal signaling .
Mode of Action
3,5-Dihydroxy-2-naphthoic acid acts as an allosteric modulator of the NMDA receptor . Allosteric modulators bind to a site on the receptor separate from the active site, causing conformational changes that can either enhance or inhibit the receptor’s activity .
Biochemical Pathways
The compound’s interaction with the NMDA receptor can affect various biochemical pathways. For instance, it has been implicated in the regulation of the tricarboxylic acid (TCA) cycle . In the absence of a traditional TCA cycle, certain organisms, like Babesia microti, rely heavily on anaerobic metabolism to produce ATP . The compound’s modulation of the NMDA receptor could potentially disrupt this ATP supply .
Pharmacokinetics
Its molecular weight of 20418 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of 3,5-Dihydroxy-2-naphthoic acid’s action are largely dependent on its interaction with the NMDA receptor. For example, it has been shown to inhibit the growth of B. microti in vitro, with half-maximal inhibitory concentration (IC50) values of 84.83 and 85.65 μM .
Biochemische Analyse
Biochemical Properties
3,5-Dihydroxy-2-naphthoic acid has been found to act as a negative or positive NMDA receptor inhibitor, via allosteric control . NMDA receptors regulate central nervous system functions. It is also used as a protein tyrosine phosphatase inhibitor due to the benzofuran-like moiety in its substructure .
Cellular Effects
It has been shown to inhibit the growth of Babesia microti, a parasite that causes babesiosis, in vitro .
Molecular Mechanism
The molecular mechanism of 3,5-Dihydroxy-2-naphthoic acid involves its interaction with the NMDA receptors and protein tyrosine phosphatases . It acts as an allosteric modulator of the NMDA receptors, regulating their activity. In addition, it inhibits protein tyrosine phosphatases, which play a crucial role in many cellular processes .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
UBP551 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: UBP551 kann unter bestimmten Bedingungen oxidiert werden, um Chinone zu bilden.
Reduktion: Reduktionsreaktionen können UBP551 in seine entsprechenden Dihydroderivate umwandeln.
Substitution: UBP551 kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen, um verschiedene Derivate zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
UBP551 ist einzigartig in seiner selektiven Modulation von NMDA-Rezeptoren, insbesondere der GluN1/GluN2D-Untereinheiten . Zu ähnlichen Verbindungen gehören:
UBP512: Potenziert selektiv die Reaktionen an GluN1/GluN2A-Rezeptoren.
UBP710: Potenziert die Reaktionen sowohl an GluN1/GluN2A- als auch an GluN1/GluN2B-Rezeptoren.
UBP608: Hemmt GluN1/GluN2A-Rezeptoren mit hoher Selektivität.
Diese Verbindungen unterscheiden sich in ihrer Selektivität und ihrem Wirkmechanismus, was die einzigartigen Eigenschaften von UBP551 bei der Modulation der NMDA-Rezeptoraktivität hervorhebt .
Eigenschaften
IUPAC Name |
3,5-dihydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-9-3-1-2-6-4-8(11(14)15)10(13)5-7(6)9/h1-5,12-13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELLAPKUWRTITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237470 | |
| Record name | 3,5-Dihydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-35-0 | |
| Record name | 3,5-Dihydroxy-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxy-2-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-2-naphthoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dihydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dihydroxy-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dihydroxy-2-naphthoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCB7DWP5NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


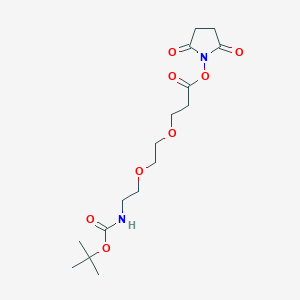
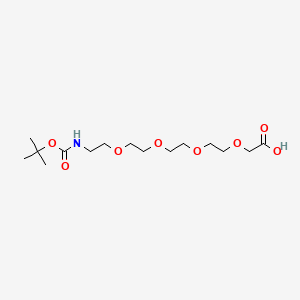
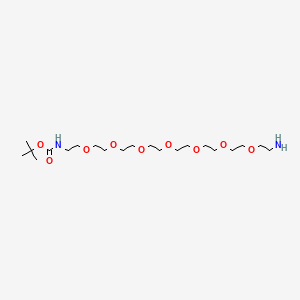
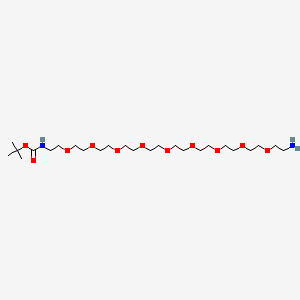






![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/new.no-structure.jpg)
